molecular formula C8H7F5O3S B1456267 2-Methoxy-5-(pentafluorosulfur)benzoic acid CAS No. 1448319-14-9

2-Methoxy-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1456267
CAS No.: 1448319-14-9
M. Wt: 278.2 g/mol
InChI Key: STKWSTMSPXNSCO-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C8H7F5O3S It is characterized by the presence of a methoxy group (-OCH3) and a pentafluorosulfur group (-SF5) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pentafluorosulfur)benzoic acid typically involves the introduction of the methoxy and pentafluorosulfur groups onto a benzoic acid derivative. One common method includes the reaction of 2-methoxybenzoic acid with a pentafluorosulfurating agent under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group may yield 2-hydroxy-5-(pentafluorosulfur)benzoic acid, while reduction of the benzoic acid group may produce 2-methoxy-5-(pentafluorosulfur)benzyl alcohol.

Scientific Research Applications

2-Methoxy-5-(pentafluorosulfur)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets and pathways. The pentafluorosulfur group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This can affect various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: Lacks the pentafluorosulfur group, resulting in different chemical and biological properties.

    5-(Pentafluorosulfur)benzoic acid: Lacks the methoxy group, affecting its reactivity and applications.

    2-Hydroxy-5-(pentafluorosulfur)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.

Uniqueness

2-Methoxy-5-(pentafluorosulfur)benzoic acid is unique due to the presence of both the methoxy and pentafluorosulfur groups, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.

Biological Activity

2-Methoxy-5-(pentafluorosulfur)benzoic acid, a compound characterized by the presence of a pentafluorosulfur group, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H8F5O2S, and its structure includes a methoxy group and a benzoic acid framework with a pentafluorosulfur substituent. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The pentafluorosulfur group enhances the compound's electrophilicity, potentially influencing its binding affinity to various biomolecules.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Some studies suggest that derivatives of benzoic acid can inhibit cancer cell proliferation. For example, compounds with fluorinated groups have demonstrated activity against non-small cell lung cancer (A549 cells), indicating potential therapeutic applications in oncology .
  • Antithrombotic Properties : The compound may also exhibit antithrombotic effects by inhibiting clotting factors, similar to other benzoic acid derivatives that target blood coagulation pathways .

Case Studies and Research Findings

  • Inhibitory Activity Against Cancer Cells :
    • A study synthesized various benzoic acid derivatives and assessed their inhibitory effects on A549 cells. The results showed that certain fluorinated compounds had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating strong anticancer potential .
  • Antithrombotic Mechanism :
    • Research into the mechanism of action for structurally related compounds revealed that they can inhibit factor IXa in the coagulation cascade, suggesting that this compound might similarly affect blood clotting processes .

Data Table: Biological Activity Summary

Activity Target IC50 Value Reference
AnticancerA549 Cells0.46 ± 0.02 µM
AntithromboticFactor IXaNot specified

Properties

IUPAC Name

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O3S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKWSTMSPXNSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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